Cns-5161
Overview
Description
CNS-5161 is a blocker of the NMDA ion channel and has completed Phase IIa proof of concept clinical trials as a novel compound for the treatment of neuropathic pain . It is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor .
Molecular Structure Analysis
The molecular formula of CNS-5161 is C16H18ClN3S2 . The molecular weight is 351.9 g/mol . The IUPAC name is 2- (2-chloro-5-methylsulfanylphenyl)-1-methyl-1- (3-methylsulfanylphenyl)guanidine .Scientific Research Applications
Neuroprotective and Analgesic Effects
CNS-5161, a novel NMDA ion-channel antagonist, has shown promise in scientific research for its neuroprotective and analgesic effects. It is known to interact with the NMDA receptor/ion channel site, producing a noncompetitive blockade of the actions of glutamate. This interaction has been associated with potential benefits in conditions like neuropathic pain and brain damage caused by ischaemia or hypoxia-ischaemia in neonates. Pre-clinical studies have highlighted its neuroprotective effects in adult rat models of cerebral ischaemia, as well as its anticonvulsant and analgesic properties (Walters, Bradford, Fischer, & Lees, 2002).
Pharmacokinetics in Humans
The pharmacokinetics of CNS-5161 have been investigated in humans, primarily focusing on its safety, tolerability, and hemodynamic effects. Early clinical trials in healthy volunteers have shown that CNS-5161 is well-tolerated within certain dose ranges. These studies provide valuable information regarding the pharmacokinetics of the compound, setting the stage for further research into its efficacy in clinical settings (Walters et al., 2002).
Applications in Neuropathic Pain
CNS-5161 has been specifically studied for its potential in treating neuropathic pain. A dose-escalating safety study involving patients with chronic neuropathic pain assessed the safety and maximal tolerated dose of CNS 5161 HCl. This study provided insights into the drug's tolerability and suggested some indications of pain relief at certain dosage levels, further supporting its potential therapeutic application in neuropathic pain management (Forst, Smith, Schütte, Marcus, & Pfützner, 2007).
Functional Imaging of NMDA Receptors
CNS-5161 has also been explored as a potential tracer for functional imaging of NMDA receptors. This application is relevant in the context of diseases like epilepsy, schizophrenia, Parkinson's disease, and drug abuse. A study on the synthesis and characterization of [11C]CNS 5161, aimed for positron emission tomography (PET) tracer, emphasized its role in potentially enabling functional imaging of NMDA receptors (Zhao et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHEDNLONERHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166975 | |
Record name | CNS 5161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CNS 5161 is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor. CNS 5161 also penetrates the brain well and can be used to label selectively brain NMDA receptors in vivo. A radioactive form of CNS 5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography ("PET") and "the significance of a selective, validated radiopharmaceutical agent suitable for detecting widespread as well as highly localized changes in the NMDA receptor in the living brain cannot be exaggerated". | |
Record name | CNS-5161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cns-5161 | |
CAS RN |
160754-76-7 | |
Record name | CNS 5161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CNS 5161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CNS-5161 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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